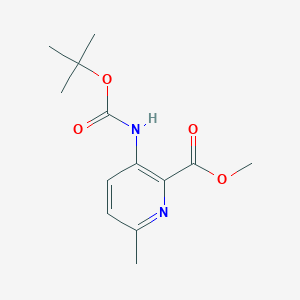
Methyl 3-(Boc-amino)-6-methylpicolinate
Overview
Description
Methyl 3-(Boc-amino)-6-methylpicolinate is an organic compound with significant applications in various fields of scientific research. It is known for its unique structural properties and reactivity, making it a valuable compound in synthetic chemistry and other scientific disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(Boc-amino)-6-methylpicolinate typically involves a multi-step process. One common method includes the Curtius rearrangement. The process begins with the preparation of an acyl azide intermediate, which is then subjected to thermal decomposition to form an isocyanate. The isocyanate is subsequently reacted with 2-Methyl-2-propanol to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis in a laboratory setting can be scaled up for industrial purposes by optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(Boc-amino)-6-methylpicolinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted pyridine derivatives.
Scientific Research Applications
Methyl 3-(Boc-amino)-6-methylpicolinate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in the study of biochemical pathways and enzyme interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-(Boc-amino)-6-methylpicolinate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
- 3-tert-Butoxycarbonylamino-pyridine-2-carboxylic acid methyl ester
- 3-tert-Butoxycarbonylamino-5-methyl-pyridine-2-carboxylic acid methyl ester
Uniqueness
Methyl 3-(Boc-amino)-6-methylpicolinate is unique due to its specific structural configuration, which imparts distinct reactivity and properties compared to similar compounds. This uniqueness makes it valuable for specific synthetic applications and research purposes .
Properties
Molecular Formula |
C13H18N2O4 |
|---|---|
Molecular Weight |
266.29 g/mol |
IUPAC Name |
methyl 6-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-2-carboxylate |
InChI |
InChI=1S/C13H18N2O4/c1-8-6-7-9(10(14-8)11(16)18-5)15-12(17)19-13(2,3)4/h6-7H,1-5H3,(H,15,17) |
InChI Key |
ASFMKFVINQMNAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C=C1)NC(=O)OC(C)(C)C)C(=O)OC |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














